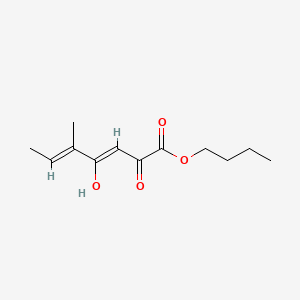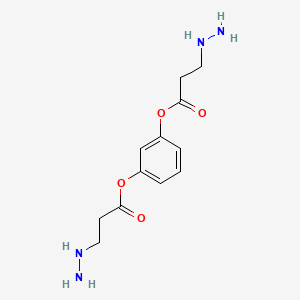
Isobutyl 3-thienylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3-thienylacetate is an organic compound with the molecular formula C10H14O2S. It is known for its unique structure, which includes a thiophene ring and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 3-thienylacetate typically involves the esterification of 3-thiopheneacetic acid with isobutyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyl 3-thienylacetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) or electrophilic reagents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isobutyl 3-thienylmethanol.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Isobutyl 3-thienylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties
Mécanisme D'action
The mechanism of action of Isobutyl 3-thienylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-thiopheneacetic acid, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can also participate in electron transfer reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Isobutyl acetate: Similar ester structure but lacks the thiophene ring.
3-Thiopheneacetic acid: Contains the thiophene ring but lacks the ester group.
Isobutyl thiophene: Contains both the isobutyl group and the thiophene ring but lacks the ester group
Uniqueness: Isobutyl 3-thienylacetate is unique due to the combination of the thiophene ring and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
94023-53-7 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
2-methylpropyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H14O2S/c1-8(2)6-12-10(11)5-9-3-4-13-7-9/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
DEPSFIADZHYHQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


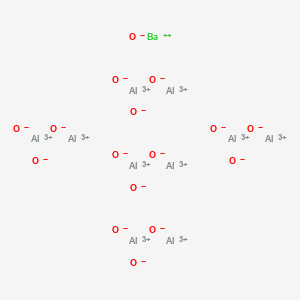
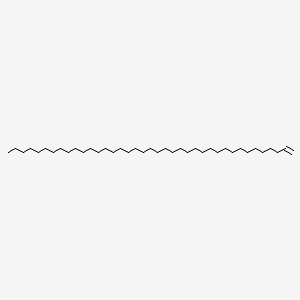



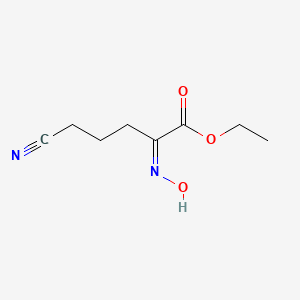

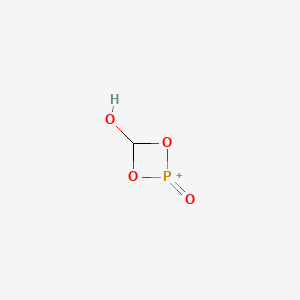
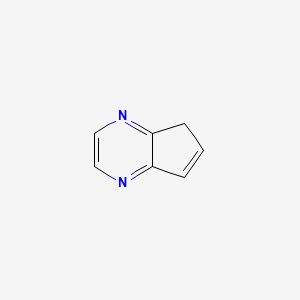

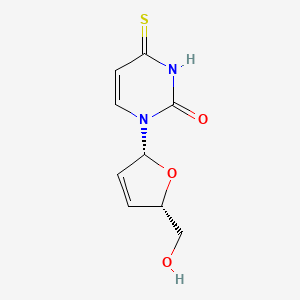
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
